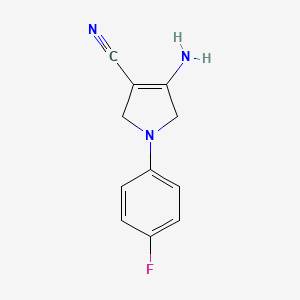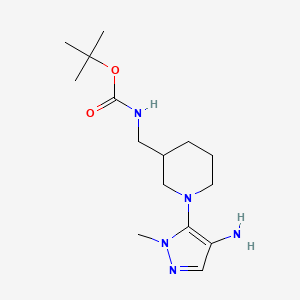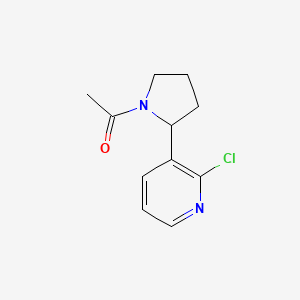![molecular formula C12H20Cl2N2O B15057499 [4-(Pyridin-2-ylmethyl)oxan-4-yl]methanamine dihydrochloride](/img/structure/B15057499.png)
[4-(Pyridin-2-ylmethyl)oxan-4-yl]methanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Pyridin-2-ylmethyl)tetrahydro-2H-pyran-4-yl)methanaminedihydrochloride is a chemical compound with a complex structure that includes a pyridine ring, a tetrahydropyran ring, and a methanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Pyridin-2-ylmethyl)tetrahydro-2H-pyran-4-yl)methanaminedihydrochloride typically involves multiple stepsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
(4-(Pyridin-2-ylmethyl)tetrahydro-2H-pyran-4-yl)methanaminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyridine derivatives, while reduction could lead to the formation of amine derivatives .
Aplicaciones Científicas De Investigación
(4-(Pyridin-2-ylmethyl)tetrahydro-2H-pyran-4-yl)methanaminedihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of (4-(Pyridin-2-ylmethyl)tetrahydro-2H-pyran-4-yl)methanaminedihydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
4-Aminomethyltetrahydropyran: A similar compound with a tetrahydropyran ring and an amine group.
6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one: A compound with a similar pyran ring structure used in medicinal chemistry
Uniqueness
(4-(Pyridin-2-ylmethyl)tetrahydro-2H-pyran-4-yl)methanaminedihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C12H20Cl2N2O |
|---|---|
Peso molecular |
279.20 g/mol |
Nombre IUPAC |
[4-(pyridin-2-ylmethyl)oxan-4-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C12H18N2O.2ClH/c13-10-12(4-7-15-8-5-12)9-11-3-1-2-6-14-11;;/h1-3,6H,4-5,7-10,13H2;2*1H |
Clave InChI |
PMVNBNZGBPDTOV-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1(CC2=CC=CC=N2)CN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid](/img/structure/B15057442.png)


![2-Methyl-6-propoxybenzo[d]oxazole](/img/structure/B15057429.png)
![Tert-butyl 6-(aminomethyl)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B15057478.png)




![2-(6-(4-Bromophenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid](/img/structure/B15057453.png)



![3-Chloro-7-(1H-1,2,4-triazol-1-yl)-2H-benzo[e][1,2,4]thiadiazine1,1-dioxide](/img/structure/B15057477.png)
